6-Quinoxalinamine,2,3,5-trimethyl-(9CI)

Genetic Toxicology Structure-Activity Relationship Mutagenicity Screening

6-Quinoxalinamine,2,3,5-trimethyl-(9CI) (IUPAC: 2,3,5-trimethylquinoxalin-6-amine, CAS 161697-03-6) is a heterocyclic aromatic amine belonging to the quinoxaline class. Its core scaffold consists of a quinoxaline bicyclic system (benzopyrazine) substituted with methyl groups at positions 2, 3, and 5, and a primary amine at position 6.

Molecular Formula C11H13N3
Molecular Weight 187.24 g/mol
CAS No. 161697-03-6
Cat. No. B065687
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Quinoxalinamine,2,3,5-trimethyl-(9CI)
CAS161697-03-6
Molecular FormulaC11H13N3
Molecular Weight187.24 g/mol
Structural Identifiers
SMILESCC1=C(C=CC2=NC(=C(N=C12)C)C)N
InChIInChI=1S/C11H13N3/c1-6-9(12)4-5-10-11(6)14-8(3)7(2)13-10/h4-5H,12H2,1-3H3
InChIKeyFTQTXCRKNAHWOF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Quinoxalinamine,2,3,5-trimethyl-(9CI) (CAS 161697-03-6): Core Identity and Procurement Baseline


6-Quinoxalinamine,2,3,5-trimethyl-(9CI) (IUPAC: 2,3,5-trimethylquinoxalin-6-amine, CAS 161697-03-6) is a heterocyclic aromatic amine belonging to the quinoxaline class [1]. Its core scaffold consists of a quinoxaline bicyclic system (benzopyrazine) substituted with methyl groups at positions 2, 3, and 5, and a primary amine at position 6 [1]. This specific substitution pattern yields a molecular formula of C11H13N3 and a molecular weight of 187.24 g/mol [1]. The compound is commercially available from multiple vendors at a representative purity of 95% (HPLC), with a predicted boiling point of 345.3°C at 760 mmHg and a computed density of 1.162 g/cm³ . Its computed partition coefficient (XLogP3) is 1.7, indicating moderate lipophilicity suitable for membrane permeation in cell-based assays [1].

Why Generic Substitution Fails for 6-Quinoxalinamine,2,3,5-trimethyl-(9CI) (CAS 161697-03-6)


Quinoxalin-6-amine derivatives are not interchangeable due to profound differences in physicochemical properties and biological activity driven by their substitution patterns. The 2,3,5-trimethyl substitution pattern of this specific compound creates a unique steric and electronic environment that cannot be replicated by simply sourcing the nearest available 2,3-dimethyl or unsubstituted analogs [1]. Evidence from mutagenicity studies demonstrates a clear structure-activity relationship (SAR) where methyl group count and position directly modulate biological potency; for instance, the fully methylated 6-amino-2,3,5-trimethylquinoxaline (compound 7) exhibits substantially higher mutagenic activity than the 2,3-dimethyl analog (compound 9), while ethyl or N-methyl substitutions further alter activity in divergent directions [2]. Substituting a generic in-class compound without the exact 2,3,5-trimethyl pattern risks invalidating SAR hypotheses, changing metabolic activation profiles, or altering target engagement due to steric clashes introduced by the 5-methyl group [1][2]. Researchers and procurement professionals must therefore specify this precise compound when reproducibility of a published dataset or continuation of a defined SAR series is required.

Quantitative Evidence Guide for 6-Quinoxalinamine,2,3,5-trimethyl-(9CI) (CAS 161697-03-6): Head-to-Head Differentiators


Mutagenic Potency Ranked Against Closest Structural Analog in Ames Test

In a comparative Ames test study evaluating nine 6-aminoquinoxaline derivatives using Salmonella typhimurium strains TA98 and TA100 with S9 metabolic activation, 6-amino-2,3,5-trimethylquinoxaline (compound 7) exhibited higher mutagenic potency than its closest structural analog, 6-amino-2,3-dimethylquinoxaline (compound 9). The rank order of potency for the primary amine series was explicitly reported as 9 < 7, demonstrating that the addition of a single methyl group at position 5 significantly enhances mutagenic activity [1]. Both compounds required S9 metabolic activation for activity and showed greater sensitivity in the TA100 strain (frameshift vs. base-pair substitution) [1].

Genetic Toxicology Structure-Activity Relationship Mutagenicity Screening

Lipophilicity (XLogP3) Comparison Across Quinoxalin-6-amine Substitution Series

The computed XLogP3 value for 6-Quinoxalinamine,2,3,5-trimethyl-(9CI) is 1.7, which is substantially higher than the unsubstituted quinoxalin-6-amine (XLogP3 = 0.9) and moderately higher than the 2,3-dimethyl analog (XLogP3 = 1.3) [1][2][3]. This trend demonstrates that each additional methyl group incrementally increases lipophilicity by approximately 0.4 logP units in this scaffold series [1][2][3].

Physicochemical Profiling Drug-likeness Prediction ADME Optimization

Enzyme Inhibition Profile: Dihydroorotase Activity as a Selectivity Marker

The compound was evaluated for inhibition of dihydroorotase enzyme (DHOase) from mouse Ehrlich ascites cells. It exhibited a measured IC50 of 1.80 × 10⁵ nM (180 µM) at pH 7.37 when tested at a concentration of 10 µM [1]. This weak inhibition suggests that the 2,3,5-trimethyl substitution pattern does not strongly engage the DHOase active site, which may be advantageous in scenarios where off-target inhibition of pyrimidine biosynthesis is undesirable. In contrast, related quinoxaline derivatives bearing larger 2,3-substituents (e.g., furanyl, aryl urea moieties) have been reported to achieve low micromolar antiproliferative potency in cancer cell line panels [2], indicating that the trimethyl pattern occupies a distinct region of chemical space with different target selectivity.

Enzymology Fragment-Based Drug Discovery Pyrimidine Biosynthesis Inhibition

Steric Differentiation: The 5-Methyl Group as a Key Pharmacophoric Determinant

The 5-position methyl group on the quinoxaline ring represents the critical structural differentiator from the widely available 2,3-dimethylquinoxalin-6-amine (CAS 7576-88-7). In the mutagenicity SAR study by Terao et al., the rank order 9 (2,3-dimethyl) < 7 (2,3,5-trimethyl) demonstrates that the 5-methyl group alone increases bioactivation-dependent mutagenicity [1]. Additionally, the 5-methyl group introduces a steric buttressing effect that restricts the conformational freedom of the adjacent 6-amino group through a 'peri' interaction, potentially altering hydrogen-bonding geometry and metabolic stability compared to analogs lacking this substitution [2]. This steric constraint is absent in 2,3-dimethyl and unsubstituted congeners [2].

Medicinal Chemistry Structure-Based Drug Design CYP450 Metabolism Modulation

Best-Fit Application Scenarios for 6-Quinoxalinamine,2,3,5-trimethyl-(9CI) (CAS 161697-03-6)


Reference Compound for Imidazoquinoxaline Mutagenicity SAR Studies

As the most potent mutagenic primary amine in the Terao et al. (1995) panel, this compound serves as a critical positive control and benchmark for structure-activity relationship (SAR) studies investigating the mutagenic potential of food-derived imidazoquinoxalines (e.g., IQ, MeIQx) and related heterocyclic amines [1]. Its defined rank order (9 < 7) against the 2,3-dimethyl analog provides a calibrated reference point for establishing the incremental contribution of the 5-methyl substituent to metabolic activation and DNA adduct formation [1].

Lipophilicity-Matched Fragment for Membrane Permeability Studies

With an XLogP3 of 1.7, this compound occupies a lipophilicity range that is 0.4 logP units above the nearest 2,3-dimethyl analog [2][3]. This makes it an ideal tool compound for systematically probing the relationship between methyl substitution, passive membrane permeability, and cellular uptake in the quinoxaline series, without altering hydrogen-bond donor/acceptor counts or topological polar surface area (TPSA = 51.8 Ų across the series) [2][3].

Negative Control for Dihydroorotase-Mediated Pyrimidine Biosynthesis Assays

The compound's weak inhibitory activity against mouse dihydroorotase (IC50 = 180 µM) [4] establishes it as a suitable negative control in enzymatic screens targeting the pyrimidine biosynthesis pathway. When potent DHODH/DHOase inhibitors are being profiled, this compound provides a chemically matched (quinoxaline core) but biologically inactive reference that controls for scaffold-related assay interference [4].

Synthetic Intermediate for 5-Methyl-Substituted Quinoxaline Libraries

The free 6-amino group provides a versatile handle for further derivatization (urea formation, amide coupling, reductive amination) while the fully substituted 2,3,5-trimethyl pattern remains intact [5]. Medicinal chemistry groups building focused libraries around the quinoxaline scaffold can use this compound as a key intermediate to explore the SAR consequences of 5-methyl substitution, which cannot be accessed from the commercially predominant 2,3-dimethyl starting material [3][5].

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